2-(4-METHYLPHENYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL
Overview
Description
2-(4-METHYLPHENYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL is a complex organic compound that belongs to the class of chromeno-triazolo-pyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides can lead to the formation of triazolo-pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the chromeno-triazolo-pyrimidine scaffold.
Scientific Research Applications
2-(4-METHYLPHENYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno-triazolo-pyrimidine derivatives and related heterocyclic compounds. Examples include:
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
- Tetrahydrobenzothieno[2,3-d]pyrimidines
Uniqueness
What sets 2-(4-METHYLPHENYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL apart is its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
13-(4-methylphenyl)-9-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O2/c1-14-4-6-15(7-5-14)22-27-23-21-20(16-3-2-10-25-12-16)18-9-8-17(30)11-19(18)31-24(21)26-13-29(23)28-22/h2-13,20,30H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCELLHCDVIVLLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C=C(C=C5)O)C6=CN=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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